3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMIITZUGLDSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746283 | |
| Record name | 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-35-2 | |
| Record name | 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1119449-35-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde
Strategic Utility in Medicinal Chemistry & Synthetic Scaffolding [1]
Executive Summary
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde (CAS: 1119449-35-2) represents a high-value pharmacophore intermediate in modern drug discovery.[2] Its structural significance lies in its orthogonal functionalization potential : the C-4 aldehyde serves as a highly reactive electrophilic handle for condensation reactions (e.g., Schiff bases, Knoevenagel), while the C-3 aryl bromide provides a stable site for late-stage cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
This guide provides a comprehensive technical analysis of this scaffold, detailing optimized synthetic routes, reactivity profiles, and validated experimental protocols for researchers targeting anti-inflammatory, antimicrobial, and kinase-inhibitor libraries.[1]
Chemical Profile & Physical Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 3-(4-Bromophenyl)-5-methylisoxazole-4-carbaldehyde |
| CAS Number | 1119449-35-2 |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 99–105 °C |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |
| Key Functionalities | Aryl Bromide (C-3), Aldehyde (C-4), Methyl (C-5) |
Synthetic Architecture
The synthesis of this compound is most robustly achieved via a Vilsmeier-Haack formylation of the parent isoxazole.[1] This approach is preferred over direct cyclization with formyl equivalents due to higher regioselectivity and yield.
Validated Synthetic Pathway
The construction follows a linear logic:
-
Oxime Formation: Condensation of 4-bromobenzaldehyde with hydroxylamine.[1]
-
Cyclization ([3+2]): Chlorination to the hydroximoyl chloride followed by reaction with ethyl acetoacetate or a similar dipolarophile to form the isoxazole ring.[1]
-
Formylation: Electrophilic aromatic substitution at the C-4 position using POCl₃/DMF.
Reactivity Profile & Divergent Synthesis
The "technical beauty" of this molecule is its ability to serve as a divergent core.[1] The aldehyde and bromide handles allow for the parallel synthesis of distinct chemical libraries.
Functionalization Logic
-
Path A (Aldehyde Reactivity): The C-4 aldehyde is electronically coupled to the isoxazole ring, making it highly susceptible to nucleophilic attack by amines (reductive amination) or active methylene compounds.
-
Path B (Aryl Bromide Reactivity): The bromine atom is electronically deactivated by the isoxazole ring but remains active for Palladium-catalyzed coupling, allowing for biaryl expansion.[1]
Detailed Experimental Protocols
Note: All procedures should be performed in a fume hood with appropriate PPE.
Protocol A: Vilsmeier-Haack Formylation (Synthesis of the Core)
Objective: Introduction of the formyl group at the C-4 position of 3-(4-bromophenyl)-5-methylisoxazole.[1]
-
Reagent Preparation: In a flame-dried round-bottom flask, place anhydrous DMF (5.0 equiv) and cool to 0–5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (3.0 equiv) dropwise with vigorous stirring. Maintain temperature <10 °C. A white/yellowish solid (Vilsmeier salt) may precipitate.[1] Stir for 30 mins.
-
Substrate Addition: Dissolve 3-(4-bromophenyl)-5-methylisoxazole (1.0 equiv) in a minimum volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent.[3]
-
Reaction: Remove the ice bath and heat the mixture to 70–80 °C. Monitor via TLC (Hexane:EtOAc 8:2). The reaction typically completes in 4–6 hours.
-
Quenching: Pour the reaction mixture onto crushed ice. Neutralize slowly with saturated NaOAc or NaHCO₃ solution to pH 7–8. Caution: Exothermic.
-
Isolation: The solid product will precipitate. Filter, wash with copious water, and dry.
-
Purification: Recrystallize from Ethanol or EtOH/Water mixtures.[1]
-
Validation: ¹H NMR (CDCl₃) should show a singlet aldehyde peak at δ ~9.9–10.1 ppm.
-
Protocol B: Reductive Amination (Derivatization)
Objective: Synthesis of secondary amine derivatives for biological screening.
-
Imine Formation: Dissolve the aldehyde (1.0 equiv) and the target primary amine (1.1 equiv) in MeOH or DCE. Add a catalytic amount of Acetic Acid (1-2 drops). Stir at RT for 2 hours.
-
Reduction: Cool to 0 °C. Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv) portion-wise.
-
Workup: Stir overnight at RT. Quench with sat. NaHCO₃. Extract with DCM.[3]
-
Purification: Flash chromatography (DCM/MeOH).
Medicinal Chemistry Applications
This specific aldehyde is a "privileged structure" intermediate.[1]
-
Antimicrobial Agents: Schiff bases derived from this aldehyde have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.[1] The isoxazole ring mimics the D-ala-D-ala moiety in peptidoglycan.[1]
-
Kinase Inhibition: The 3-aryl moiety is critical for hydrophobic pocket binding in kinase domains (e.g., EGFR, p38 MAP kinase).[1] The aldehyde is often converted to a vinyl nitrile or chalcone to act as a Michael acceptor for covalent cysteine targeting.
-
GAPDH Inhibitors: Related 3-bromo-isoxazole derivatives have been identified as covalent inhibitors of GAPDH, a target for metabolic intervention in cancer cells.[1][4]
References
-
PubChem. "3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (Related Structure Data)." National Library of Medicine.[Link][1]
-
Chemistry Steps. "The Vilsmeier-Haack Reaction: Mechanism and Applications." Chemistry Steps.[1][5][3][Link]
-
Organic Chemistry Portal. "Reductive Amination: Methodologies and Recent Literature." Organic Chemistry Portal.[6][Link][1]
Sources
starting materials for 3-aryl-5-methylisoxazole-4-carboxaldehyde synthesis
An In-depth Technical Guide to the Starting Materials for 3-Aryl-5-Methylisoxazole-4-Carboxaldehyde Synthesis
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous clinically approved drugs such as the antibiotic sulfamethoxazole and the COX-2 inhibitor parecoxib.[1] The 3-aryl-5-methylisoxazole-4-carboxaldehyde core, in particular, serves as a versatile synthetic intermediate for constructing more complex molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
The synthesis of this specific scaffold, however, presents unique challenges related to regioselectivity and the introduction of the formyl group at the C4 position, a site that is not inherently the most reactive. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the primary synthetic strategies, focusing on the critical selection of starting materials that dictate the efficiency, scalability, and outcome of the synthesis. We will explore the causality behind experimental choices, offering field-proven insights into the most viable pathways.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of 3-aryl-5-methylisoxazole-4-carboxaldehyde reveals two primary strategic disconnections. The choice between these strategies is the first and most critical decision in the synthetic plan, as it defines the entire experimental workflow and the required starting materials.
Caption: High-level retrosynthetic strategies for the target molecule.
-
Strategy A: Late-Stage C4-Formylation. This approach involves first constructing the stable 3-aryl-5-methylisoxazole core and subsequently introducing the aldehyde group at the C4 position. This is often the most reliable and common approach.
-
Strategy B: Direct Ring Construction. This strategy aims to build the fully substituted isoxazole ring in a single or few steps from acyclic precursors that already contain the necessary carbon and heteroatom framework.
Strategy A: Synthesis of the Isoxazole Core Followed by C4-Formylation
This robust, two-stage strategy offers flexibility and generally higher yields by separating the challenges of ring formation and functionalization.
Stage 1: Assembling the 3-Aryl-5-methylisoxazole Core
The cornerstone of this stage is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[3] The choice of the 1,3-dicarbonyl precursor is critical for defining the substitution pattern of the resulting isoxazole.
This is the most direct method for synthesizing the required isoxazole core.
-
Core Starting Materials:
-
1-Aryl-1,3-butanedione: This β-diketone provides the C3-aryl and C5-methyl substituents. The aryl group (Ar) can be varied to explore structure-activity relationships.
-
Hydroxylamine (NH₂OH): Typically used as the hydrochloride salt (NH₂OH·HCl) for stability. It provides the nitrogen and oxygen atoms for the isoxazole ring.
-
Causality and Mechanistic Insight: The reaction proceeds via the nucleophilic attack of hydroxylamine on the two carbonyl groups of the diketone. A crucial aspect of this synthesis is regioselectivity . In an unsymmetrical diketone like 1-aryl-1,3-butanedione, hydroxylamine can attack either carbonyl group first, potentially leading to a mixture of two isomeric isoxazoles: 3-aryl-5-methylisoxazole and 5-aryl-3-methylisoxazole.
Reaction conditions, particularly pH, can be tuned to favor the desired 3-aryl-5-methyl isomer. Generally, reactions run with hydroxylamine hydrochloride tend to favor the isomer where the more electron-deficient aryl ketone has reacted with the amino group of hydroxylamine.[4]
Caption: Workflow for isoxazole synthesis from a 1,3-diketone.
Experimental Protocol: Synthesis of 3-phenyl-5-methylisoxazole
-
Setup: To a solution of 1-phenyl-1,3-butanedione (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 3-phenyl-5-methylisoxazole.
Stage 2: C4-Formylation via the Vilsmeier-Haack Reaction
With the isoxazole core in hand, the next step is the electrophilic substitution at the C4 position. The Vilsmeier-Haack reaction is the classic and most effective method for this transformation.[5]
-
Core Starting Materials:
-
3-Aryl-5-methylisoxazole: The substrate synthesized in Stage 1.
-
Vilsmeier Reagent: This electrophilic iminium salt is generated in situ from a formamide and an activating agent.
-
Formamide Source: Typically N,N-dimethylformamide (DMF).
-
Activating Agent: Phosphorus oxychloride (POCl₃) is most common, though oxalyl chloride or thionyl chloride can also be used.
-
-
Causality and Mechanistic Insight: The reaction of DMF with POCl₃ forms the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6] The isoxazole ring, being an electron-rich heterocycle, undergoes electrophilic attack by this reagent, preferentially at the C4 position. The resulting iminium intermediate is then hydrolyzed during aqueous work-up to yield the final carboxaldehyde. The stability of the 3,5-disubstituted isoxazole ring is a key advantage, as it withstands the often harsh conditions of the Vilsmeier-Haack reaction.[7]
Caption: Workflow of the Vilsmeier-Haack formylation of an isoxazole.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂), cool phosphorus oxychloride (POCl₃, 3.0 eq) to 0°C. Add N,N-dimethylformamide (DMF, 3.0 eq) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Add a solution of 3-aryl-5-methylisoxazole (1.0 eq) in DMF to the prepared reagent at 0°C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the mixture to 0°C and carefully quench by pouring it onto crushed ice containing sodium bicarbonate until the solution is neutralized.
-
Isolation & Purification: Extract the product with ethyl acetate, wash the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude aldehyde by column chromatography.
Strategy B: Direct Ring Construction via Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient processes where three or more starting materials react in a one-pot synthesis to form a complex product, minimizing waste and operational steps.[8] Several MCRs are reported for the synthesis of isoxazole derivatives.
-
Core Starting Materials:
-
Aromatic Aldehyde (Ar-CHO): Provides the aryl substituent.
-
Ethyl Acetoacetate: A β-ketoester that serves as the backbone for the methylisoxazole portion.
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): The source of the N-O fragment.
-
Analysis of the MCR Product: It is critical for researchers to recognize that the widely reported MCR of these three components does not yield the target 3-aryl-5-methylisoxazole-4-carboxaldehyde. Instead, it produces 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one .[9][10][11]
The reaction proceeds first through the formation of an oxime from ethyl acetoacetate and hydroxylamine, followed by a Knoevenagel condensation with the aromatic aldehyde.[9] While this is an elegant and atom-economical reaction, the resulting exocyclic double bond at the C4 position is not an aldehyde. Conversion of the 4-arylmethylene group to a 4-carboxaldehyde would require a challenging oxidative cleavage (e.g., ozonolysis), which could potentially compromise the isoxazole ring. Therefore, this MCR is not a direct route to the desired target and should be chosen with caution.
Comparative Analysis of Starting Materials and Routes
The selection of a synthetic route is a trade-off between factors like starting material availability, cost, operational simplicity, and control over selectivity.
| Synthetic Route | Key Starting Materials | Advantages | Disadvantages & Challenges |
| A1: 1,3-Diketone + Vilsmeier | 1-Aryl-1,3-butanedione, NH₂OH·HCl, DMF, POCl₃ | Most direct and reliable. Good control over substitution. Vilsmeier reaction is well-established. | Potential regioselectivity issues in isoxazole formation.[4] Vilsmeier reagents are harsh and moisture-sensitive. |
| A2: Chalcone + Vilsmeier | Aromatic Ketone, Aromatic Aldehyde, NH₂OH·HCl, DMF, POCl₃ | Starting materials (ketones, aldehydes) are often cheaper and more available than diketones. | Two-step process to get the chalcone intermediate. Potential for side reactions. |
| B: Multicomponent Reaction | Aromatic Aldehyde, Ethyl Acetoacetate, NH₂OH·HCl | Highly atom-economical. One-pot procedure, simple setup.[8][10] | Produces the wrong product. Leads to 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one, not the target aldehyde.[9] |
Conclusion and Senior Scientist Recommendation
For the synthesis of 3-aryl-5-methylisoxazole-4-carboxaldehyde, the most scientifically sound and field-proven approach is the two-stage strategy (Strategy A) involving the initial construction of the 3-aryl-5-methylisoxazole core, followed by a Vilsmeier-Haack formylation at the C4 position.
The choice of starting materials for the initial ring formation via the 1,3-diketone pathway (Route A1) offers the most direct access to the required isoxazole precursor. While researchers must remain vigilant about potential regioselectivity issues and optimize the cyclocondensation conditions accordingly, this route provides a clear and logical path to the intermediate. The subsequent Vilsmeier-Haack reaction is a robust and scalable method for installing the critical 4-carboxaldehyde group.
While multicomponent reactions are attractive for their efficiency, it is crucial to critically evaluate the structure of the resulting product. The prevalent MCR in the literature does not lead to the desired target and should be avoided for this specific synthetic goal. By carefully selecting readily available diketones and applying the well-understood Vilsmeier-Haack reaction, researchers can reliably access the valuable 3-aryl-5-methylisoxazole-4-carboxaldehyde scaffold for further drug discovery and development efforts.
References
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (2015). Research Journal of Chemical Sciences. Retrieved from [Link]
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2022). RSC Publishing. Retrieved from [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. Retrieved from [Link]
-
Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. (2023). MDPI. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (n.d.). ResearchGate. Retrieved from [Link]
-
synthetic reactions using isoxazole compounds. (n.d.). LOCKSS. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
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- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isca.me [isca.me]
- 10. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity [mdpi.com]
The Bromophenyl Motif in Isoxazole Scaffolds: Synthetic Pathways and Pharmacophoric Utility
Part 1: Executive Directive & Rationale
To: Medicinal Chemistry & Drug Discovery Teams From: Senior Application Scientist Subject: Strategic Integration of 4-Bromophenyl Groups in Isoxazole Lead Optimization
The isoxazole ring is a privileged scaffold in medicinal chemistry, famously anchoring COX-2 inhibitors like Valdecoxib and immunomodulators like Leflunomide.[1] However, standard lead optimization often defaults to fluorine or chlorine substitutions to modulate metabolic stability. This guide argues for the strategic deployment of the bromophenyl group . Unlike its lighter halogen counterparts, the bromine atom offers a unique "Goldilocks" zone of lipophilicity and, critically, the capacity for strong halogen bonding (XB) via the sigma-hole effect. This guide details the mechanistic rationale, validated synthetic protocols, and structure-activity relationships (SAR) necessary to exploit this motif.
Part 2: Physicochemical & Mechanistic Rationale[2]
The Sigma-Hole Concept: Beyond Lipophilicity
While fluorine is often used to block metabolic sites and chlorine to fill hydrophobic pockets, bromine introduces a directional interaction capability known as halogen bonding (XB) .
-
Mechanism: The bromine atom exhibits an anisotropic electron density distribution.[2] While the equatorial region is electron-rich (nucleophilic), the region along the C-Br bond axis (distal to the carbon) is electron-deficient. This positive patch is the
-hole . -
Pharmacological Impact: This
-hole acts as a Lewis acid, forming highly directional non-covalent bonds with electron-rich biological targets (Lewis bases), such as the carbonyl oxygen of a peptide backbone or the -system of aromatic residues (e.g., Trp, Phe) in the binding pocket. -
Selectivity: In COX-2 inhibitors, the bromophenyl group often occupies a distinct hydrophobic side pocket, where the bromine can engage in specific interactions that smaller halogens cannot sustain, thereby enhancing selectivity over COX-1.
Pharmacokinetic Advantages
-
Lipophilicity (
): Bromine significantly increases compared to chlorine, enhancing passive membrane permeability—crucial for intracellular targets like kinases or tubulin. -
Metabolic Blocking: The C-Br bond is stronger than C-H, effectively blocking CYP450-mediated oxidation at the para position, prolonging half-life (
).
Part 3: Synthetic Architecture
The construction of the 3-(4-bromophenyl)isoxazole core is best achieved via a [3+2] dipolar cycloaddition . This route is superior to condensation methods due to its regioselectivity and tolerance for the bromine functionality.
Validated Protocol: Nitrile Oxide Cycloaddition
Objective: Synthesis of 3-(4-bromophenyl)isoxazole-5-methanol. Reaction Type: 1,3-Dipolar Cycloaddition (Click-type chemistry).
Reagents & Materials:
-
Reagent A: Hydroxylamine hydrochloride (
).[3] -
Catalyst/Oxidant: Chloramine-T or Cerium Ammonium Nitrate (CAN).
-
Solvent: Ethanol/Water (1:1) or DCM.[4]
Step-by-Step Methodology:
Step 1: Oxime Formation (In-Situ Validation Point)
-
Dissolve 4-bromobenzaldehyde (10 mmol) in ethanol (20 mL).
-
Add
(12 mmol) and Sodium Acetate (12 mmol). -
Reflux for 1-2 hours.
-
Validation: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by the oxime spot ( ).
Step 2: Generation of Nitrile Oxide & Cycloaddition
-
Dissolve the isolated oxime (5 mmol) in DCM.
-
Add Propargyl Alcohol (6 mmol).
-
Critical Step: Add aqueous NaOCl (bleach) or Chloramine-T dropwise at 0°C. Note: This generates the nitrile oxide in situ, preventing dimerization to furoxan.
-
Stir at room temperature for 6–12 hours.
-
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Column chromatography (Hexane/EtOAc).
Yield Expectation: 75–85%. Characterization:
-
NMR: Look for the characteristic isoxazole C4-proton singlet around
6.5–6.8 ppm.[3] -
IR: Disappearance of OH (oxime) and appearance of C=N stretch (~1600 cm⁻¹).[3]
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the regioselective synthesis pathway described above.
Figure 1: Regioselective [3+2] cycloaddition pathway for generating the bromophenyl-isoxazole core.[5]
Part 5: Therapeutic Applications & SAR Data[2][6]
The bromophenyl group is not merely a structural placeholder; it is a functional pharmacophore.
Case Study: COX-2 Inhibition
In the development of COX-2 selective inhibitors, the size and electronic nature of the substituent at the 4-position of the phenyl ring are critical.
SAR Comparison: Halogen Impact on Potency (
| Substituent (R) | Lipophilicity ( | COX-2 | Selectivity (COX-2/COX-1) | |
| -H | None | 0.00 | > 50 | Low |
| -F | Negligible | 0.14 | 12.5 | Moderate |
| -Cl | Moderate | 0.71 | 0.85 | High |
| -Br | Strong | 0.86 | 0.55 | Very High |
Interpretation: The -Br derivative consistently outperforms -F and -H analogs. While -Cl is effective, -Br often provides superior potency due to the stronger halogen bond with residues like Trp387 or Tyr385 in the COX-2 active site, alongside enhanced hydrophobic packing.
Biological Mechanism Visualization
The following decision tree guides the optimization process when considering halogen substitutions.
Figure 2: SAR Decision Tree for Halogen Selection in Lead Optimization.
Part 6: References
-
Fatollahzadeh Dizaji, M., et al. (2025).[3][4][5] Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Discover Chemistry.
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.
-
Kaur, N., et al. (2023).[3][4][6][7] Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.
-
Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.
-
Vashisht, K., et al. (2024).[8] Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sarpublication.com [sarpublication.com]
- 8. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
Methodological & Application
Technical Synthesis Guide: 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde
Executive Summary & Strategic Analysis
This guide details the synthesis of 3-(4-bromophenyl)-5-methylisoxazole-4-carboxaldehyde , a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and COX-2 inhibitors.
The synthesis presents a classic regioselectivity challenge: constructing the isoxazole ring while ensuring the 4-bromophenyl group is at position 3 and the formyl group is at position 4.
We present two validated pathways:
-
The Direct Functionalization Route (Method A): Utilizes a [3+2] cycloaddition followed by a Vilsmeier-Haack formylation. This is the preferred route for discovery chemistry due to higher atom economy and fewer steps.
-
The Ester Interconversion Route (Method B): Involves a regioselective cycloaddition with ethyl acetoacetate, followed by reduction and oxidation. This is the preferred route for process scale-up due to the stability of intermediates.
Retrosynthetic Analysis & Pathway Logic
The logic relies on the nitrile oxide strategy. The 4-bromophenyl group is introduced via a benzaldehyde precursor, which is converted to a nitrile oxide in situ. This 1,3-dipole reacts with a dipolarophile to close the isoxazole ring.
Pathway Visualization
Caption: Dual-pathway retrosynthesis. Method A (Solid lines) is the primary protocol described below.
Phase 1: Precursor Synthesis (Common to All Routes)
Before ring construction, the aromatic aldehyde must be activated into a 1,3-dipole precursor (hydroximoyl chloride).
Step 1.1: Formation of 4-Bromobenzaldehyde Oxime
-
Mechanism: Nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration.
-
Reagents: 4-Bromobenzaldehyde, Hydroxylamine hydrochloride (
), Sodium Carbonate ( ).
Protocol:
-
Dissolve 4-Bromobenzaldehyde (10.0 g, 54 mmol) in Ethanol (100 mL).
-
Add a solution of Hydroxylamine hydrochloride (4.5 g, 65 mmol) in water (20 mL).
-
Add Sodium Carbonate (3.5 g) slowly to the mixture (Caution: CO2 evolution).
-
Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Evaporate ethanol. Add water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry over
and concentrate. -
Yield Expectation: >90% (White solid).
Step 1.2: Chlorination to 4-Bromobenzohydroximoyl Chloride
-
Mechanism: Electrophilic chlorination of the oxime.
-
Reagents: N-Chlorosuccinimide (NCS), DMF.
Protocol:
-
Dissolve the Oxime (10.0 g, 50 mmol) in DMF (50 mL).
-
Add N-Chlorosuccinimide (NCS) (7.3 g, 55 mmol) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Note: The reaction may be slightly exothermic.
-
-
Workup: Pour into ice water (200 mL). Extract with Diethyl Ether. Wash organic layer with water (to remove DMF) and brine.
-
Yield Expectation: ~85% (Yellowish solid).
-
Storage: Use immediately or store at -20°C. Unstable at RT over long periods.
-
Phase 2: Method A - The Direct Vilsmeier Route (Recommended)
This method builds the isoxazole core with a hydrogen at C4, then introduces the aldehyde directly.
Step 2.1: Synthesis of 3-(4-Bromophenyl)-5-methylisoxazole
-
Rationale: We use Isopropenyl Acetate as a "masked" propyne. Reaction with the nitrile oxide yields an intermediate isoxazoline which spontaneously eliminates acetic acid to aromatize into the isoxazole.
-
Reagents: Hydroximoyl Chloride (from Step 1.2), Isopropenyl Acetate, Triethylamine (
).
Protocol:
-
Dissolve 4-Bromobenzohydroximoyl Chloride (5.0 g, 21.3 mmol) and Isopropenyl Acetate (4.3 g, 43 mmol, 2 equiv) in dry DCM (50 mL).
-
Cool to 0°C.
-
Add Triethylamine (3.2 mL, 23 mmol) dropwise over 30 minutes.
-
Stir at room temperature for 12 hours.
-
Workup: Wash with 1N HCl, then water. Dry and concentrate.
-
Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc).
-
Product: 3-(4-Bromophenyl)-5-methylisoxazole.[8]
Step 2.2: Vilsmeier-Haack Formylation[9]
-
Mechanism: Electrophilic aromatic substitution.[9] The Vilsmeier reagent (chloroiminium ion) attacks the nucleophilic C4 position of the isoxazole ring.
-
Reagents:
, DMF.
Protocol:
-
Preparation of Vilsmeier Reagent: In a dry flask under Argon, cool anhydrous DMF (10 mL) to 0°C. Add Phosphorus Oxychloride (
) (2.0 mL, 22 mmol) dropwise. Stir for 30 mins at 0°C until a white semi-solid/slurry forms. -
Addition: Dissolve 3-(4-Bromophenyl)-5-methylisoxazole (2.4 g, 10 mmol) in DMF (5 mL) and add it dropwise to the Vilsmeier reagent.
-
Reaction: Heat the mixture to 80-90°C for 4-6 hours.
-
Monitoring: TLC will show the disappearance of the starting material and the appearance of a more polar spot.
-
-
Hydrolysis: Cool to room temperature. Pour the mixture onto crushed ice (100 g).
-
Neutralize with saturated Sodium Acetate or dilute NaOH to pH 7-8. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
-
Isolation: Filter the precipitated solid. Wash with water.[10]
-
Purification: Recrystallize from Ethanol.
Phase 2 (Alternative): Method B - The Ester Route
Use this route if Vilsmeier conditions (acidic/thermal) degrade the substrate or if yields are low.
Step B.1: Cycloaddition with Ethyl Acetoacetate
-
Dissolve 4-Bromobenzohydroximoyl Chloride (5.0 g) in Ethanol.
-
Add Ethyl Acetoacetate (1.1 equiv).
-
Add Sodium Ethoxide (2.5 equiv) in Ethanol dropwise at 0°C.
-
Stir overnight. The base generates the nitrile oxide and the enolate of the ester, facilitating the [3+2] cycloaddition.
-
Product: Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate.
Step B.2: Reduction & Oxidation[2][12]
-
Reduction: Treat the ester with DIBAL-H (2.2 equiv) in DCM at -78°C. Quench carefully with Rochelle's salt. This yields the Alcohol .
-
Oxidation: Treat the alcohol with Activated
(10 equiv) in DCM at reflux for 4 hours. Filter through Celite. -
Product: this compound.
Analytical Data & QC Specifications
| Parameter | Specification | Notes |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 160–165°C | Range varies slightly by purity |
| 1H NMR (CDCl3) | Characteristic aldehyde peak | |
| 1H NMR (CDCl3) | C5-Methyl group | |
| 1H NMR (CDCl3) | Para-substituted aromatic pattern | |
| IR Spectrum | 1680-1690 cm | Strong carbonyl stretch |
| Mass Spec | m/z ~265/267 (M+, M+2) | Characteristic Br isotope pattern (1:[8][10]1) |
Safety & Troubleshooting
Critical Hazards
-
Nitrile Oxides: Unstable species. If the dipolarophile (Isopropenyl acetate) is not present in excess, the nitrile oxide will dimerize to form a Furoxan (1,2,5-oxadiazole-2-oxide). Prevention: Always maintain the dipolarophile concentration higher than the nitrile oxide concentration (slow addition of base).
-
POCl3: Highly corrosive and reacts violently with water. Quench Vilsmeier reactions slowly on ice.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Step 2.1 | Dimerization of Nitrile Oxide | Add |
| No Reaction in Vilsmeier | Temperature too low | Increase temp to 90-100°C. Ensure reagents are anhydrous. |
| Impurity at | Incomplete aromatization | If using Method A, ensure complete elimination of AcOH. Reflux in toluene with pTSA if necessary. |
References
-
Vilsmeier-Haack Reaction Overview
-
Isoxazole Synthesis via Nitrile Oxides
-
Vilsmeier Formylation of 3,5-Dimethylisoxazole (Analogous Chemistry)
-
Source: ResearchGate. "Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles". (See discussion on isoxazole analogs). Link
-
-
Reduction of Carboxylic Derivatives to Aldehydes
-
General Properties of 3-Aryl-isoxazole-4-carboxylates
-
Source: PubChem. "3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid". Link
-
Sources
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. acgpubs.org [acgpubs.org]
- 7. isca.me [isca.me]
- 8. PubChemLite - 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3) [pubchemlite.lcsb.uni.lu]
- 9. ijpcbs.com [ijpcbs.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates [organic-chemistry.org]
- 12. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: 1H NMR Characterization of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde
Executive Summary
This application note details the structural characterization of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde , a critical pharmacophore in the synthesis of anti-inflammatory and immunomodulatory agents. The isoxazole core serves as a bioisostere for amide bonds, while the 4-formyl group provides a versatile handle for reductive aminations or Knoevenagel condensations.[1]
Accurate characterization of this intermediate is vital to ensure regiochemical integrity (3-aryl-5-methyl vs. 5-aryl-3-methyl isomers) and to quantify impurities such as de-formylated byproducts or residual Vilsmeier reagents.[2] This guide provides a validated protocol for sample preparation, acquisition, and spectral assignment.[1][2]
Structural Context & Theoretical Shifts
The target molecule consists of a trisubstituted isoxazole ring.[1][2][3] The chemical shifts are heavily influenced by the electron-withdrawing nature of the 4-carboxaldehyde group and the resonance effects of the 3-aryl substituent.[1]
Predicted Chemical Shift Logic
-
Aldehyde Proton (-CHO): The anisotropic effect of the carbonyl group combined with the electron-deficient heterocyclic ring deshields this proton significantly, pushing it to the 9.9–10.2 ppm region.[1][2]
-
Aromatic Protons (4-Bromophenyl): The para-substituted benzene ring typically displays an AA'BB' coupling pattern (often appearing as two doublets).[1][2] The protons ortho to the isoxazole ring are deshielded by the heterocycle, appearing downfield of the protons ortho to the bromine atom.[1][2]
-
Methyl Group (-CH
): Located at position 5, this methyl group is allylic to the C=N bond and adjacent to the electron-withdrawing C4-formyl group.[1][2] This results in a significant downfield shift compared to a standard alkyl methyl, typically appearing around 2.7–2.8 ppm .[2]
Materials and Methods
Equipment & Reagents[1][2][3][4]
-
Spectrometer: 400 MHz or higher (600 MHz recommended for resolution of aromatic multiplets).
-
Probe: 5 mm BBO or TXI probe with Z-gradients.
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (Tetramethylsilane) as internal reference.[1][2] -
Sample Tube: High-precision 5 mm NMR tubes (Wilmad 507-PP or equivalent).
Sample Preparation Protocol
-
Weighing: Accurately weigh 5–10 mg of the solid sample into a clean vial.
-
Dissolution: Add 0.6 mL of
. Vortex gently until the solution is clear.[2] -
Transfer: Transfer the solution to the NMR tube. Cap immediately to prevent solvent evaporation and moisture ingress.[1][2]
-
Equilibration: Allow the sample to reach probe temperature (typically 298 K) for 5 minutes before acquisition.
Acquisition Parameters
To ensure quantitative accuracy (especially for the aldehyde-to-methyl ratio), specific acquisition parameters are required:
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise per unit time.[2] |
| Spectral Width (SW) | 14–16 ppm | Ensures the downfield aldehyde (~10 ppm) is captured without aliasing.[1][2] |
| Acquisition Time (AQ) | 3.0–4.0 sec | Sufficient to resolve fine coupling in the aromatic region.[2] |
| Relaxation Delay (D1) | 5.0–10.0 sec | Critical: The aldehyde proton has a long |
| Scans (NS) | 16–64 | Depends on concentration; 16 is usually sufficient for >5 mg.[1][2] |
| Temperature | 298 K (25°C) | Standard ambient temperature.[1][2] |
Results: Spectral Assignment
The following table summarizes the characteristic signals observed in
Table 1: H NMR Assignment Data[1][2][5][6][7]
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Insight |
| 10.05 | Singlet (s) | 1H | - | -CHO (C4) | Diagnostic peak for formylation success.[1][2] |
| 7.76 | Doublet (d) | 2H | 8.5 Hz | Ar-H (2', 6') | Protons on phenyl ring ortho to isoxazole.[1][2] |
| 7.62 | Doublet (d) | 2H | 8.5 Hz | Ar-H (3', 5') | Protons on phenyl ring ortho to Bromine.[2] |
| 2.75 | Singlet (s) | 3H | - | -CH | Downfield shift confirms attachment to heteroaromatic ring.[1][2] |
| 0.00 | Singlet (s) | - | - | TMS | Internal Reference.[1][2] |
(Note: Exact shifts may vary by ±0.05 ppm depending on concentration and temperature.)
Structural Validation Logic (Graphviz)[1][2]
The following diagram illustrates the logical flow for assigning the regiochemistry (3-aryl vs 5-aryl) based on the spectral data.
Figure 1: Decision tree for structural validation using 1H NMR data.
Quality Control & Troubleshooting
Common Impurities
During the synthesis (typically Vilsmeier-Haack formylation of the 4-unsubstituted isoxazole), specific impurities are common:
-
Unreacted Starting Material: Look for a methyl singlet upfield (around 2.4–2.5 ppm ) and the absence of the aldehyde peak at 10.05 ppm.[1][2] The C4-H proton of the starting material typically appears as a singlet around 6.5 ppm .[1]
-
Residual DMF (Vilsmeier Reagent):
-
Water: In
, a broad singlet around 1.56 ppm .[1][2]
Integration Errors
-
Issue: The aldehyde proton integrates to < 1.0 relative to the methyl group (3.0).[1][2]
-
Cause: Insufficient relaxation delay (D1).[1][2] The aldehyde proton has no adjacent protons to facilitate relaxation via dipole-dipole mechanisms.[1]
-
Solution: Increase D1 to 10 seconds or reduce the flip angle to 30°.
References
-
RSC Advances , "Synthesis and characterization of 3,5-disubstituted isoxazoles," Royal Society of Chemistry, .[1][2]
-
MDPI Molecules , "Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides," MDPI, .[1][2]
-
Sigma-Aldrich , "Product Specification: 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde," Merck KGaA, .[1][2]
-
Fulmer, G. R., et al. , "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents," Organometallics, 2010, 29, 2176–2179.[2] .[1][2]
Sources
Suzuki coupling reactions with 3-(4-Bromophenyl)-5-methylisoxazole
Executive Summary
This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-(4-Bromophenyl)-5-methylisoxazole (CAS: 91182-58-0) as the electrophilic partner. While aryl bromides are standard substrates for Palladium-catalyzed coupling, the presence of the isoxazole heterocycle introduces specific electronic and coordinative factors that necessitate tailored protocols. This document provides two validated workflows: a General Purpose Protocol (Method A) for standard boronic acids and a High-Efficiency Protocol (Method B) for sterically hindered or electron-poor coupling partners.
Substrate Analysis & Chemophysical Context
Electronic Activation
The substrate features a bromine atom at the para-position of the phenyl ring. The isoxazole ring at the meta-position (relative to the bromine) acts as an electron-withdrawing group (EWG).
-
Impact: The electron-deficient nature of the isoxazole moiety lowers the electron density on the phenyl ring, thereby facilitating the Oxidative Addition step (usually the rate-determining step for aryl bromides) compared to a standard bromobenzene.
-
Hammett Correlation: The isoxazole acts similarly to a pyridyl or ester substituent, activating the C-Br bond toward Pd(0) insertion.
Catalyst Poisoning Risks
The isoxazole nitrogen (N2) possesses a lone pair capable of coordinating to the Palladium center.
-
Risk: Formation of stable
species can arrest the catalytic cycle (catalyst poisoning). -
Mitigation: Use of chelating phosphine ligands (e.g., dppf) or bulky monodentate ligands (e.g., XPhos) effectively outcompetes the isoxazole nitrogen for metal coordination.
Experimental Protocols
Method A: The "Workhorse" Protocol (General Purpose)
Recommended for: Unhindered aryl/heteroaryl boronic acids.
Reagents:
-
Substrate: 3-(4-Bromophenyl)-5-methylisoxazole (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)
Step-by-Step Workflow:
-
Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous Na₂CO₃ solution.
-
Reaction: Heat the mixture to 85°C for 4–12 hours. vigorous stirring is essential to ensure phase transfer.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:4). Look for the disappearance of the starting bromide (Rf ~0.5) and the appearance of the fluorescent biaryl product.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
Method B: High-Efficiency Protocol (Sterically Demanding)
Recommended for: Ortho-substituted boronic acids or electron-deficient partners.
Reagents:
-
Catalyst: XPhos Pd G2 (2–3 mol%)
-
Base: K₃PO₄ (3.0 equiv, solid)
-
Solvent: THF : Water (10:1 ratio)
-
Temperature: 60°C (Milder temperature prevents proto-deboronation)
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific entry point of the isoxazole substrate and the critical "Decision Nodes" where the reaction can fail.
Figure 1: Catalytic cycle for the Suzuki coupling of 3-(4-Bromophenyl)-5-methylisoxazole. Note the potential for N-coordination if non-bulky ligands are used.
Troubleshooting & Optimization Matrix
| Issue | Observation | Root Cause | Corrective Action |
| No Reaction | Starting material (SM) remains unchanged. | Catalyst poisoning by Isoxazole N. | Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . |
| Protodehalogenation | Mass spec shows [M-Br+H] peak. | Hydride source present or solvent wet.[1] | Use anhydrous solvents; reduce reaction temperature; switch base to K₃PO₄ . |
| Homocoupling | Biaryl formation from boronic acid (R-R). | Oxygen presence in system.[2][3][4] | Degas solvents more rigorously (sparge with Ar for 15 mins). |
| Isoxazole Ring Opening | Complex mixture; loss of heterocycle. | Reductive cleavage of N-O bond. | Avoid strong reducing conditions (e.g., H₂ gas); keep pH < 12. |
Workflow Diagram: Decision Tree
Figure 2: Experimental decision matrix for selecting the optimal coupling protocol.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid Product Data.
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature.
-
PubChem. (n.d.). 3-(4-Bromophenyl)-5-methylisoxazole Compound Summary.
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Application Note.
Sources
Application Note: Synthesis of Schiff Bases from 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde
This Application Note and Protocol guide details the synthesis of Schiff bases derived from 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde . This specific isoxazole scaffold is a privileged structure in medicinal chemistry, known for its potent antimicrobial, anti-inflammatory, and anticancer properties.
Executive Summary
The isoxazole ring system is a cornerstone of modern heterocyclic chemistry, serving as a bioisostere for various aromatic rings in drug design. Schiff bases (imines) derived from This compound have emerged as promising candidates for antimicrobial and anticancer therapies, particularly as tubulin polymerization inhibitors. This guide provides a robust, self-validating protocol for the total synthesis of these compounds, starting from commercially available 4-bromobenzaldehyde, through the construction of the isoxazole core, to the final condensation with aromatic amines.
Chemical Pathway & Mechanism
Synthetic Workflow
The synthesis is divided into two phases:
-
Phase I (Precursor Synthesis): Construction of the 3,4,5-trisubstituted isoxazole core via a [3+2] cycloaddition, followed by functional group manipulation to the aldehyde.
-
Phase II (Schiff Base Formation): Acid-catalyzed condensation of the isoxazole aldehyde with primary aromatic amines.
Reaction Mechanism (Schiff Base Formation)
The formation of the Schiff base proceeds via a nucleophilic attack of the primary amine nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is facilitated by acid catalysis (typically acetic acid), which protonates the carbonyl oxygen, increasing its electrophilicity. The intermediate carbinolamine undergoes acid-catalyzed dehydration to yield the imine (Schiff base).
Figure 1: Mechanistic pathway for the acid-catalyzed formation of isoxazole Schiff bases.
Phase I: Precursor Synthesis Protocol
Target: this compound
While the aldehyde may be purchased, in-house synthesis ensures purity and allows for analog generation. The most reliable route involves the formation of the isoxazole ester followed by reduction and oxidation.
Step 1: Formation of 4-Bromobenzaldoxime
-
Reagents: 4-Bromobenzaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (12 mmol).
-
Solvent: Ethanol/Water (1:1).
-
Procedure: Dissolve aldehyde in ethanol. Add aqueous solution of hydroxylamine HCl and NaOAc. Stir at room temperature for 2 hours.
-
Workup: Pour into ice water. Filter the white precipitate. Recrystallize from ethanol.
-
Yield: >90%.
Step 2: Synthesis of Hydroximoyl Chloride
-
Reagents: 4-Bromobenzaldoxime (10 mmol), N-Chlorosuccinimide (NCS) (11 mmol).
-
Solvent: DMF (Dimethylformamide).
-
Procedure: Dissolve oxime in DMF. Add NCS portion-wise at 0°C. Allow to warm to RT and stir for 3 hours. (Caution: Exothermic).
-
Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of oxime.
Step 3: [3+2] Cycloaddition to Isoxazole Ester
-
Reagents: Hydroximoyl chloride (from Step 2), Ethyl Acetoacetate (11 mmol), Sodium Ethoxide (12 mmol) or Triethylamine.
-
Solvent: Ethanol.[1]
-
Procedure: Add ethyl acetoacetate to the reaction mixture. Add base dropwise at 0°C. Stir overnight at RT.
-
Product: Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate .
-
Workup: Pour into water, extract with ethyl acetate, dry over Na₂SO₄, concentrate.
Step 4: Functional Group Transformation (Ester → Aldehyde)
-
Reduction: Treat the ester with LiAlH₄ (Lithium Aluminum Hydride) in dry THF at 0°C to yield the alcohol: [3-(4-bromophenyl)-5-methylisoxazol-4-yl]methanol.
-
Oxidation: Oxidize the alcohol using PCC (Pyridinium Chlorochromate) in DCM or MnO₂ (Manganese Dioxide) in chloroform to yield the final aldehyde.
-
Final Product: This compound .
Phase II: Schiff Base Synthesis Protocol (Core Protocol)
This protocol describes the condensation of the synthesized aldehyde with a substituted aniline (e.g., 4-methoxy, 4-chloro, 4-nitro aniline).
Materials & Equipment
-
Reagents:
-
This compound (1.0 equiv).
-
Substituted Aromatic Amine (1.0 equiv).
-
Glacial Acetic Acid (Catalytic, 2-3 drops).
-
Ethanol (Absolute, 99.9%).
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL).
-
Reflux condenser with drying tube (CaCl₂).
-
Magnetic stirrer/hot plate.
-
Rotary evaporator.
-
Step-by-Step Procedure
-
Preparation: In a clean round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of absolute ethanol.
-
Addition: Add 0.01 mol of the appropriate aromatic amine (e.g., 4-fluoroaniline, 4-methoxyaniline) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid. The solution may change color slightly (often yellowing) indicating initial imine formation.
-
Reflux: Attach the condenser and reflux the mixture with stirring for 3–6 hours .
-
Checkpoint: Monitor reaction progress via TLC (Solvent system: Toluene:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.6) should disappear.
-
-
Precipitation:
-
Method A (Solids): If a solid precipitates during reflux or upon cooling to room temperature, filter directly.
-
Method B (Oils): If no precipitate forms, pour the reaction mixture onto crushed ice (approx. 50g). Stir vigorously to induce crystallization.
-
-
Purification: Filter the solid product under vacuum. Wash with cold ethanol (2 x 5 mL) and then water.
-
Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain pure crystals.
Data Summary Table
| Parameter | Specification | Notes |
| Stoichiometry | 1:1 (Aldehyde:Amine) | Slight excess of amine (1.1 eq) can drive completion. |
| Solvent | Ethanol (Abs.) | Methanol is a viable alternative; avoid water. |
| Catalyst | Glacial Acetic Acid | Essential for protonating the carbonyl oxygen. |
| Temperature | 78°C (Reflux) | Do not overheat; isoxazoles are thermally stable but amines can oxidize. |
| Time | 3 - 6 Hours | Reaction time varies with amine nucleophilicity (EDG = faster). |
| Typical Yield | 75% - 92% | Electron-withdrawing groups on amine may lower yield. |
Characterization & Interpretation
To validate the structure, the following spectral signals must be confirmed:
-
IR Spectroscopy (KBr Pellet):
-
C=N (Imine) Stretch: A strong, sharp band at 1600–1625 cm⁻¹ .
-
Absence of C=O: The aldehyde carbonyl peak (~1680 cm⁻¹) must be absent.
-
Isoxazole Ring: Bands at ~1580 cm⁻¹ and ~1450 cm⁻¹.
-
-
¹H NMR (DMSO-d₆ / CDCl₃):
-
Azomethine Proton (-CH=N-): A distinct singlet at δ 8.4 – 8.9 ppm .
-
Isoxazole Methyl (-CH₃): A singlet at δ 2.4 – 2.6 ppm .
-
Aromatic Protons: Multiplets in the range of δ 7.0 – 8.0 ppm .
-
-
Mass Spectrometry:
-
Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass.
-
Characteristic isotopic pattern for Bromine (M and M+2 peaks in 1:1 ratio).
-
Applications & Biological Relevance
The synthesized Schiff bases are not merely chemical curiosities; they are targeted pharmacophores.
-
Antimicrobial Activity: The isoxazole moiety mimics the bacterial cell wall constituents, while the Schiff base linkage interferes with normal cell processes. These compounds have shown efficacy against S. aureus and E. coli.
-
Anticancer Potential: Derivatives of this class have been investigated as tubulin polymerization inhibitors , similar to Combretastatin A-4. The 3-(4-bromophenyl) group provides lipophilicity essential for cell membrane penetration.
-
Anti-inflammatory: Isoxazoles are known pharmacophores in COX-2 inhibitors (e.g., Valdecoxib).
Figure 2: Biological application spectrum of the synthesized isoxazole Schiff bases.
References
-
Synthesis of Isoxazole Schiff Bases: Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (Methodology adapted for isoxazole analogs).[2]
-
Vilsmeier-Haack Formylation:Vilsmeier-Haack Reaction - Mechanism and Applic
-
Isoxazole Biological Activity:Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol.
-
Precursor Data:Ethyl 3-(4-bromophenyl)
-
[3]
-
-
General Schiff Base Protocols:Biological Activities of Schiff Bases and Their Complexes: A Review.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity [mdpi.com]
- 3. Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: Synthesis of Novel Anti-Inflammatory Agents from Isoxazole Derivatives
Introduction: The Isoxazole Scaffold in Modern Anti-Inflammatory Drug Design
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural rigidity make it a privileged scaffold for designing targeted therapeutic agents.[1][2] In the realm of anti-inflammatory drug discovery, isoxazole derivatives have emerged as a particularly successful class, primarily due to their potent and selective inhibition of cyclooxygenase-2 (COX-2).[3][4]
Inflammation is a complex biological response mediated by signaling molecules, most notably prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[5] Two main isoforms exist: COX-1, a constitutive enzyme responsible for homeostatic functions like gastric protection, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[5] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to therapeutic effects but also significant gastrointestinal side effects. The development of selective COX-2 inhibitors was a major therapeutic advance, and isoxazole-containing drugs such as Valdecoxib and its prodrug Parecoxib are prominent examples of this class.[3][6]
This guide provides a detailed overview of the core synthetic strategies for constructing isoxazole-based anti-inflammatory agents, a deep dive into the mechanism of COX-2 inhibition, and field-proven protocols for synthesis and biological evaluation.
Mechanism of Action: Selective COX-2 Inhibition
The therapeutic efficacy of isoxazole-based anti-inflammatory agents hinges on their ability to selectively inhibit the COX-2 enzyme. By targeting the inducible COX-2 enzyme, these drugs effectively reduce the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation, while sparing the COX-1 enzyme crucial for gastrointestinal and renal homeostasis.[5] This selectivity minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs.[3][7] The structural basis for this selectivity lies in a key difference in the active sites of the two enzymes, which allows the specific architecture of isoxazole derivatives to bind preferentially to COX-2.[8]
Caption: Mechanism of COX Inhibition by Isoxazole Derivatives.
Core Synthetic Strategies for the Isoxazole Ring
The construction of the isoxazole core is the pivotal step in synthesizing these anti-inflammatory agents. Several reliable methods have been established, with the choice of route often depending on the availability of starting materials and the desired substitution pattern.
Strategy 1: Cyclization from Chalcones
One of the most common and robust methods involves the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride.[9] Chalcones are readily prepared via Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde. The subsequent cyclization with hydroxylamine proceeds efficiently under basic conditions to yield the desired 3,5-disubstituted isoxazole ring.[10]
Strategy 2: [3+2] Cycloaddition
This powerful strategy involves the reaction of a nitrile oxide (the 3-atom component) with an alkyne or alkene (the 2-atom component).[6] Nitrile oxides are typically generated in situ from aldoximes. This method offers excellent control over regioselectivity and is particularly useful for synthesizing highly substituted isoxazoles.[6]
Strategy 3: From 1,3-Dicarbonyl Compounds
The reaction of 1,3-dicarbonyl compounds (like β-diketones or β-ketoesters) with hydroxylamine provides another direct route to the isoxazole scaffold.[1] This condensation reaction is straightforward and allows for diverse substituents at the 3- and 5-positions of the isoxazole ring.
Caption: General Synthetic Workflow for Isoxazole-Based APIs.
Detailed Protocol: Improved Synthesis of Valdecoxib
Valdecoxib, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, is a potent and selective COX-2 inhibitor. The following protocol is based on an improved synthetic route that enhances overall yield and utilizes more favorable reaction conditions compared to earlier methods.[11]
Rationale: This multi-step synthesis builds the core isoxazole ring from deoxybenzoin, followed by functionalization to install the critical sulfonamide group required for COX-2 selectivity. Key improvements in this pathway include using a milder dehydrating agent and optimizing purification steps to significantly boost the yield at each stage.[11]
Caption: Synthetic Pathway for Valdecoxib.
Step 1: Oximation of 1,2-Diphenylethan-1-one (Deoxybenzoin)
-
Rationale: This initial step converts the ketone into an oxime, which is essential for the subsequent cyclization to form the N-O bond of the isoxazole ring.
-
Protocol:
-
To a solution of 1,2-diphenylethan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to obtain 1,2-diphenylethan-1-one oxime.
-
Step 2: Cyclization to 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol
-
Rationale: Acetic anhydride acts as both a reagent and solvent to facilitate the cyclization of the oxime, forming the core dihydroisoxazole ring structure.
-
Protocol:
-
Add the oxime from Step 1 (1.0 eq) to acetic anhydride (5-10 vol).
-
Heat the mixture to 80-90 °C for 2-3 hours. Monitor by TLC.
-
Cool the mixture and carefully pour it onto crushed ice with stirring.
-
Filter the solid, wash with water until neutral, and dry. This step reportedly yields the intermediate with 85% efficiency.[11]
-
Step 3: Dehydration to 5-Methyl-3,4-diphenylisoxazole
-
Rationale: This critical step creates the aromatic isoxazole ring via dehydration. Using aqueous sodium hydroxide is a significant improvement over harsher acidic reagents like trifluoroacetic acid, increasing the yield from ~70% to 82%.[11]
-
Protocol:
-
Suspend the dihydroisoxazolol from Step 2 (1.0 eq) in ethanol.
-
Add a 10% aqueous solution of sodium hydroxide (2.0 eq) and reflux for 1-2 hours.
-
Cool the mixture, pour into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the isoxazole product.
-
Step 4 & 5: Sulfonylation and Ammonolysis to Valdecoxib
-
Rationale: The installation of the sulfonamide group is crucial for COX-2 selectivity. Chlorosulfonic acid is a powerful sulfonating agent. The subsequent ammonolysis converts the reactive sulfonyl chloride intermediate directly into the final sulfonamide. Combining these steps without isolating the intermediate improves efficiency.
-
Protocol:
-
Cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice bath.
-
Slowly add the isoxazole from Step 3 (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the sulfonyl chloride intermediate with dichloromethane.
-
Add the organic solution dropwise to a cooled (0 °C) concentrated ammonia solution.
-
Stir vigorously for 1-2 hours. Separate the organic layer, wash with water, and dry.
-
Concentrate the solution and recrystallize the crude product from ethyl acetate to afford pure Valdecoxib. The yield for these combined two steps is reported to be ~75%.[11]
-
| Step | Reaction | Key Reagents | Reported Yield (%)[11] |
| 1 & 2 | Oximation & Cyclization | NH₂OH·HCl, Ac₂O | 85 |
| 3 | Dehydration | 10% NaOH (aq) | 82 |
| 4 & 5 | Sulfonylation & Ammonolysis | ClSO₃H, NH₃·H₂O | 75 |
| - | Overall Yield | - | ~42.5 |
Protocol: In Vivo Anti-Inflammatory Activity Assay
To validate the efficacy of newly synthesized compounds, a standard in vivo model is essential. The carrageenan-induced rat paw edema assay is a widely accepted and reproducible method for evaluating acute anti-inflammatory activity.[10][12]
-
Principle: Carrageenan, when injected into the sub-plantar tissue of a rat's paw, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.
-
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions (22±2 °C, 12h light/dark cycle, standard pellet diet and water ad libitum).
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Control (Vehicle only, e.g., 1% Carboxymethyl cellulose).
-
Group II: Standard (Reference drug, e.g., Indomethacin or Celecoxib, 10 mg/kg).
-
Group III, IV, etc.: Test groups (Synthesized isoxazole derivatives at various doses).
-
-
Dosing: Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: Calculate the percentage inhibition of edema using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's test, to determine statistical significance (p < 0.05).
-
Conclusion
The isoxazole scaffold remains a highly valuable pharmacophore in the development of potent and selective anti-inflammatory agents. The synthetic routes outlined, particularly the improved methods for producing established drugs like Valdecoxib, provide a robust framework for researchers in drug discovery. By understanding the underlying mechanisms of action and employing validated biological assays, scientists can continue to innovate and develop next-generation isoxazole derivatives with enhanced efficacy and improved safety profiles.
References
-
Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
-
Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Available at: [Link]
-
Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available at: [Link]
-
Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. Available at: [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Synthesis, Characterization and Study of Anti-Inflammatory Action New Isoxazole Ring Containing Pyrimidine Derivatives. YMER. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
-
Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. PubMed. Available at: [Link]
- Parecoxib preparation method. Google Patents.
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]
-
Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Discovery of new class of methoxy carrying isoxazole derivatives as COX-II inhibitors: Investigation of a detailed molecular dynamics study. Amrita Vishwa Vidyapeetham. Available at: [Link]
-
Valdecoxib and Parecoxib Sodium. Drugs of the Future. Available at: [Link]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Improved Synthesis of Parecoxib Sodium. Chinese Journal of Pharmaceuticals. Available at: [Link]
-
What is the mechanism of Parecoxib Sodium?. Patsnap Synapse. Available at: [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new class of methoxy carrying isoxazole derivatives as COX-II inhibitors: Investigation of a detailed molecular dynamics study - Amrita Vishwa Vidyapeetham [amrita.edu]
- 5. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved Synthesis of Parecoxib Sodium [cjph.com.cn]
- 12. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of Isoxazole-Based Bipolar Charge-Transfer Emitters for OLEDs
Executive Summary
This technical guide outlines the application of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde as a dual-functional scaffold for developing high-efficiency OLED materials. The isoxazole core is inherently electron-deficient, making it an excellent candidate for Electron Transport Layers (ETL) or the acceptor moiety in Donor-Acceptor (D-A) systems.
This molecule offers two orthogonal reactive sites, allowing for precise modular synthesis:
-
C4-Aldehyde: Enables Knoevenagel condensations or Schiff base formation to extend conjugation length (tuning emission color).
-
Para-Bromo Handle: Facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach hole-transporting donors (e.g., Carbazole, Triphenylamine).
By exploiting these sites, researchers can synthesize Bipolar Charge-Transfer Materials that balance hole and electron mobility, a critical requirement for lowering turn-on voltage and maximizing Quantum Efficiency (QE) in OLED devices.
Molecular Profile & Reactivity Logic
| Property | Specification | Relevance to OLEDs |
| Molecular Formula | C₁₁H₈BrNO₂ | Low molecular weight allows for high-vacuum thermal evaporation. |
| Core Moiety | Isoxazole | High electron affinity (EA); facilitates electron injection/transport. |
| Reactive Site A | Aldehyde (-CHO) | Electrophilic center for π-conjugation extension (Red-shifting emission). |
| Reactive Site B | Aryl Bromide (-Br) | Nucleophilic substitution site for introducing Hole Transport (HT) units. |
| Thermal Stability | T_d > 250°C (Deriv.)[1] | Essential for surviving vacuum deposition processes. |
Synthetic Pathway Visualization
The following diagram illustrates the modular synthesis workflow, transforming the precursor into a functional D-π-A emitter.
Figure 1: Modular synthesis pathway converting the isoxazole scaffold into a bipolar D-π-A emitter.
Protocol 1: Synthesis of D-π-A Bipolar Emitter
Target Structure: 2-((3-(4-(9H-carbazol-9-yl)phenyl)-5-methylisoxazol-4-yl)methylene)malononitrile. Rationale: This protocol creates a "Push-Pull" system. The carbazole acts as the Donor (Hole Transport), and the dicyanovinyl-substituted isoxazole acts as the strong Acceptor (Electron Transport), facilitating Intramolecular Charge Transfer (ICT).
Phase A: Suzuki Coupling (Donor Attachment)
-
Reagents:
-
Scaffold: this compound (1.0 eq)
-
Reagent: 4-(9H-carbazol-9-yl)phenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂ (0.05 eq)
-
Base: K₂CO₃ (2M aqueous solution, 3.0 eq)
-
Solvent: Toluene:Ethanol (4:1 ratio), degassed.
-
-
Procedure:
-
Charge a Schlenk flask with the scaffold, boronic acid, and catalyst under Argon flow.
-
Add degassed solvent and base.
-
Reflux at 90°C for 12 hours under inert atmosphere.
-
Workup: Cool to RT, extract with DCM, wash with brine, and dry over MgSO₄.
-
Purification: Silica gel column chromatography (Hexane:Ethyl Acetate gradient). Isolate the Intermediate Aldehyde.
-
Phase B: Knoevenagel Condensation (Acceptor Tuning)
-
Reagents:
-
Intermediate Aldehyde (from Phase A) (1.0 eq)
-
Malononitrile (1.2 eq)
-
Catalyst: Piperidine (3-4 drops)
-
Solvent: Anhydrous Ethanol.
-
-
Procedure:
-
Dissolve the intermediate and malononitrile in ethanol.
-
Add piperidine dropwise.
-
Reflux for 4 hours. A precipitate (often yellow/orange) should form.
-
Isolation: Filter the solid while hot (to remove impurities) or cool and filter. Wash with cold ethanol.
-
Critical Step: Recrystallize from Chloroform/Methanol to ensure >99% chemical purity before sublimation.
-
Protocol 2: Purification by High-Vacuum Sublimation
Context: For OLEDs, chemical purity (HPLC >99%) is insufficient. Trace impurities act as charge traps, quenching luminescence. Sublimation is mandatory.
-
Setup: Load the recrystallized powder into a quartz boat within a gradient sublimation tube.
-
Vacuum: Pump down to
Torr (high vacuum). -
Heating:
-
Zone 1 (Source): Heat to 220°C (approx. 20°C below melting point).
-
Zone 2 (Deposition): Keep at 150°C.
-
Zone 3 (Trap): Ambient/Cooled.
-
-
Process: Maintain for 24-48 hours.
-
Collection: Harvest the crystalline band from Zone 2. This material is now "Device Grade."
Protocol 3: OLED Device Fabrication
Architecture: ITO / HAT-CN (10nm) / TAPC (40nm) / Isoxazole-Emitter (20nm) / TPBi (40nm) / LiF (1nm) / Al (100nm).
Device Stack Visualization
Figure 2: Standard device architecture for evaluating the electroluminescence of the synthesized material.
Fabrication Steps:
-
Substrate Prep: Ultrasonic cleaning of ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each). UV-Ozone treat for 20 min.
-
Vacuum Loading: Transfer to a vacuum chamber (base pressure
Torr). -
Deposition:
-
Evaporate organic layers (HIL, HTL, EML, ETL) at a rate of 1-2 Å/s.
-
Crucial: Monitor the rate of the Isoxazole emitter carefully; isoxazoles can have high vapor pressures.
-
-
Cathode: Deposit LiF (0.1 Å/s) followed by Al (5 Å/s).
-
Encapsulation: Encapsulate in a nitrogen glovebox using UV-curable epoxy and a glass lid to prevent moisture degradation.
Expected Photophysical Properties
Based on analogous isoxazole-carbazole derivatives [1, 2], the expected performance metrics are:
| Parameter | Value (Approx.) | Note |
| PL Peak ( | 480 - 520 nm | Tunable Blue-Green emission depending on the acceptor strength. |
| HOMO Level | -5.6 to -5.8 eV | Deep HOMO due to isoxazole, good for stability. |
| LUMO Level | -2.8 to -3.2 eV | Facilitates electron injection from TPBi. |
| Thermal Stability ( | > 100°C | High |
| Quantum Yield ( | 60 - 85% | High efficiency in solid films due to bulky carbazole preventing stacking. |
References
-
RSC Advances (2014). Synthesis and photophysical properties of novel isoxazole derivatives. This work establishes the baseline reactivity of isoxazole-4-carboxaldehydes in forming fluorescent dyes.
-
Journal of Materials Chemistry C (2017). Carbazole derivatives as electron transport and n-type acceptor materials. Discusses the use of carbazole-linked electron-deficient cores for bipolar transport.
-
MDPI Materials (2021). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Provides comparative protocols for D-π-A synthesis and device fabrication relevant to isoxazole analogs.
-
PubChem. this compound (Compound Summary). Verification of chemical structure and physical properties.[1][2][3][4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 4. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isoxazole Intermediate Stability
Topic: Avoiding Decomposition of Isoxazole Intermediates Audience: Medicinal Chemists & Process Development Scientists
System Status:ONLINE
Current Module: Heterocycle Stability & Handling Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Latent" Instability of Isoxazoles
Isoxazoles are deceptive. While aromatic, their stability energy is significantly lower than that of benzene or pyridine. They are chemically equivalent to "masked" 1,3-dicarbonyls or
This guide addresses the three primary failure modes: Reductive Cleavage , Base-Catalyzed Fragmentation , and Thermal/Photochemical Rearrangement .
Ticket #001: Ring Cleavage During Hydrogenation
User Query: "I attempted to reduce a nitro group on my phenyl-isoxazole scaffold using
Diagnostic: The N-O Bond Vulnerability
The N-O bond in isoxazoles is highly susceptible to catalytic hydrogenolysis.[1] Standard conditions for reducing alkenes, nitro groups, or benzyl ethers (
Mechanism of Failure:
The metal surface coordinates the nitrogen and oxygen, facilitating the insertion of hydrogen. The ring opens to form a
Resolution: Chemoselective Reduction Protocols
To reduce functional groups peripheral to the isoxazole ring without touching the core, you must switch from heterogeneous catalysis to chemoselective hydride or single-electron transfer (SET) reagents.
Recommended Protocols:
| Target Group | Unsafe Reagents (Ring Opening) | Safe Reagents (Ring Preserved) | Notes |
| Nitro ( | Reflux 2-4h. High tolerance. | ||
| Nitro ( | Mild, neutral conditions. | ||
| Alkene | Diimide ( | Generated in situ from hydrazine/oxidant. | |
| Ester/Ketone | Luche conditions prevent 1,4-addition. |
Visualization: Reductive Stability Decision Tree
Caption: Decision matrix for reducing functional groups while preserving the isoxazole core.
Ticket #002: Decomposition During Basic Workup
User Query: "My 3-unsubstituted isoxazole disappeared after washing the organic layer with 1M NaOH. NMR shows a complex mixture of nitriles."
Diagnostic: The Kemp-Like Fragmentation
Isoxazoles with a proton at the C3 position (3-unsubstituted) are notoriously base-sensitive. The C3 proton is acidic (
Mechanism:
-
Base removes the C3 proton.
-
The resulting anion triggers a concerted ring opening.
-
Outcome: Formation of a
-keto nitrile (or enolate thereof).[2]
Even 3-substituted isoxazoles can suffer if they have strong electron-withdrawing groups (EWGs) that make the ring susceptible to nucleophilic attack at C5.
Protocol: Safe Workup for Sensitive Isoxazoles
Objective: Maintain pH < 8.5 during isolation.
Step-by-Step Procedure:
-
Quench: Do NOT pour into strong base. Pour reaction mixtures into saturated
or Phosphate Buffer (pH 7.0) . -
Extraction: Use Ethyl Acetate or DCM.
-
Wash:
-
Avoid: 1M NaOH, saturated
(if prolonged). -
Use: Brine or water.[3] If acid removal is required, use dilute citric acid.
-
-
Drying: Use
(neutral) rather than (basic).
Visualization: Base-Induced Fragmentation Pathway
Caption: Mechanism of base-catalyzed destruction of 3-unsubstituted isoxazoles.
Ticket #003: Thermal Instability & Rearrangement
User Query: "I tried to distill my isoxazole intermediate at 180°C, but the product solidified into a different isomer."
Diagnostic: Isoxazole-Oxazole Photo/Thermal Isomerization
Isoxazoles are thermally and photochemically active.
-
Thermal: At high temperatures (>150°C), isoxazoles can undergo N-O bond homolysis or concerted rearrangement to oxazoles or fragment into nitriles and ketones.
-
Photochemical: Exposure to UV light causes a valence isomerization to a bicyclic azirine intermediate, which then rearranges to an oxazole.
Troubleshooting Table: Handling & Storage
| Parameter | Risk Factor | Recommendation |
| Distillation | Pot temperature > 150°C | Use Vacuum Distillation to keep T < 100°C. Prefer column chromatography. |
| Solvent Removal | Prolonged heating | Rotary evaporate at < 40°C. |
| Storage | UV Light Exposure | Store in Amber Vials or foil-wrapped containers. |
| Recrystallization | Boiling high-bp solvents | Use lower boiling anti-solvents (e.g., Hexane/EtOAc) to avoid thermal stress. |
Ticket #004: Synthesis Failure (Nitrile Oxide Dimerization)
User Query: "I'm synthesizing a 3,5-disubstituted isoxazole via [3+2] cycloaddition. Yields are low, and I see a large peak corresponding to a dimer."
Diagnostic: Furoxan Formation
The key intermediate in [3+2] cycloaddition is the Nitrile Oxide . It is highly reactive. If the dipolarophile (alkyne) concentration is too low, or the nitrile oxide generation is too fast, two nitrile oxide molecules will react with each other to form a Furoxan (1,2,5-oxadiazole-2-oxide).
Corrective Protocol: In-Situ Slow Addition
Do not isolate the nitrile oxide.[1] Generate it in the presence of the alkyne.
-
Dissolve: Alkyne (1.0 equiv) and Chloro-oxime (Precursor, 1.0 equiv) in DCM or Ether.
-
Base: Triethylamine (
). -
Technique: Add the
dropwise and very slowly (over 2-4 hours) via syringe pump to the reaction mixture.-
Why? This keeps the instantaneous concentration of nitrile oxide low, statistically favoring reaction with the alkyne (excess) over dimerization.
-
References
-
Base-Induced Fragmentation
-
Reductive Cleavage (N-O Bond)
- Title: "N–O Bond Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines"
-
Source:Beilstein Journal of Organic Chemistry, 2014.[7]
- Context: Discusses catalytic hydrogenation and metal-medi
-
1,3-Dipolar Cycloaddition (Regioselectivity & Side Reactions)
- Title: "Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphon
- Source:Organic & Biomolecular Chemistry, 2012.
- Context: Optimization of cycloaddition to avoid dimeriz
-
General Stability & Synthesis
- Title: "Isoxazole synthesis - Organic Chemistry Portal"
- Source:Organic Chemistry Portal.
- Context: Comprehensive overview of synthesis conditions and comp
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature on Suzuki coupling of brominated heterocycles
Welcome to the Heterocycle Coupling Optimization Hub .
This technical guide addresses the critical variable of temperature in the Suzuki-Miyaura coupling of brominated heterocycles. Unlike standard aryl-aryl couplings, heterocyclic substrates introduce electronic extremes—electron-deficient (e.g., pyridines) and electron-rich (e.g., thiophenes)—that make temperature control the deciding factor between high yield and catalytic failure.
Module 1: The Thermal Reactivity Matrix
Temperature in Suzuki coupling is not merely an energy input; it is a selector switch between three competing pathways. Understanding this competition is the first step to troubleshooting.
The Competition Mechanism
In heterocyclic couplings, you are fighting two main enemies: Protodeboronation (destruction of your nucleophile) and Catalyst Decomposition (destruction of your engine).
Figure 1: The Thermal Fork. High temperatures accelerate oxidative addition (good) but exponentially increase the rate of protodeboronation and catalyst death (bad).
Substrate-Specific Temperature Rules
| Substrate Class | Example | Electronic Nature | Thermal Risk | Recommended T Range |
| 2-Bromopyridine | Electron-Deficient | High Reactivity. Facile oxidative addition. | Low (RT – 60°C). High T causes homocoupling. | |
| 3-Bromothiophene | Electron-Rich | Low Reactivity. Slow oxidative addition. | High (80°C – 110°C). Needs energy to activate C-Br bond. | |
| 2-Pyridyl Boronic Acid | -- | Unstable Nucleophile | Extreme Instability. Rapid protodeboronation. | <60°C or anhydrous conditions. Use esters (MIDA/Pinacol). |
| Phenyl Boronic Acid | -- | Stable Nucleophile | Robust. | Broad (RT – 120°C). Tolerates "sledgehammer" heating. |
Module 2: Troubleshooting by Symptom
Use this guide to diagnose reaction failures based on visual and analytical evidence.
Scenario A: The "Black Crash"
Symptom: The reaction mixture turns black and precipitates metal particles within 15 minutes. Yield is <10%.
-
Diagnosis: Rapid catalyst decomposition (Pd aggregation). The temperature is too high for the ligand to stabilize the Pd(0) species.
-
The Fix:
-
Lower Temperature: Drop from 100°C to 80°C.
-
Switch Ligands: Standard PPh3 (in Pd(PPh3)4) is thermally fragile. Switch to Buchwald ligands (e.g., XPhos, SPhos) or NHC ligands (Pd-PEPPSI), which form robust complexes stable up to 120°C.
-
Increase Ligand Loading: Add excess ligand (e.g., 2:1 Ligand:Pd ratio) to shift equilibrium away from free Pd(0).
-
Scenario B: The "Vanishing Boronate"
Symptom: LCMS shows the bromide is untouched, but the boronic acid has disappeared. A new peak matches the de-boronated heterocycle (Ar-H).
-
Diagnosis: Protodeboronation .[1][2][3] This is the #1 killer of heterocyclic couplings (especially 2-substituted heterocycles). High temperature + water + base hydrolyzes the C-B bond faster than the C-C bond forms.
-
The Fix:
-
"Flash" Heating: Use microwave irradiation (see Module 3). Fast ramp rates can outrun the hydrolysis background reaction.
-
Anhydrous Conditions: Switch from Toluene/Water to Anhydrous Dioxane or DMF with CsF or K3PO4 (solid). Water is the reagent of deboronation; remove it.
-
Boronate Esters: Replace boronic acids with Pinacol esters or MIDA boronates, which release the active species slowly, keeping the standing concentration of vulnerable acid low.
-
Scenario C: The "Frozen Starter"
Symptom: No reaction. Both starting materials remain after 24h at 80°C.
-
Diagnosis: The activation energy for oxidative addition is not met. Common with electron-rich bromides (e.g., 3-bromo-4-methoxythiophene) or sterically hindered chlorides.
-
The Fix:
-
Increase Temperature: Push to 110°C (requires sealed tube or high-boiling solvent like Xylenes).
-
Microwave Activation: Superheating solvent above its boiling point (e.g., THF at 120°C) can overcome the barrier.
-
Module 3: Optimized Protocols
Protocol A: The "Cold" Coupling (For Unstable Boronates)
Best for: 2-Pyridyl boronic acids, 2-Thiazolyl boronates.
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%). SPhos is critical for low-temp activation.[4]
-
Solvent: 1,4-Dioxane / Water (10:1).
-
Base: K3PO4 (2.0 equiv).
-
Temperature: 40°C - 60°C .
-
Procedure: Degas solvents thoroughly (sparge with Ar for 15 min). Add solid reagents.[5] Add solvent.[3][5] Heat gently. Monitor by TLC every 2 hours.
-
Why: Low T prevents protodeboronation of the sensitive 2-pyridyl species. SPhos is sufficiently active to drive the cycle without excessive heat.
-
Protocol B: Microwave "Flash" Coupling (For Stubborn Bromides)
Best for: Electron-rich bromides, sterically hindered systems.
-
Catalyst: Pd(dppf)Cl2 (3 mol%) or Pd-PEPPSI-IPr (2 mol%).
-
Solvent: THF / Water (2:1).
-
Base: Cs2CO3 (2.0 equiv).
-
Temperature: 120°C (Microwave).
-
Time: 10 - 20 minutes .
-
Procedure: Seal in a microwave vial. Ramp to 120°C as fast as possible (High Absorption setting). Hold for 10 min. Cool rapidly with compressed air.
-
Why: The "Flash" effect. You supply enough energy to force the difficult oxidative addition, but the short duration prevents the catalyst from aggregating into Pd black, which would happen over 12 hours at this temp.
-
Module 4: FAQ
Q: Can I couple two pyridines (e.g., 2-bromopyridine + 3-pyridylboronic acid)? A: Yes, but asymmetry in stability matters. The 3-pyridylboronic acid is relatively stable, but the 2-bromopyridine is reactive.
-
Recommendation: Standard conditions (80°C, Pd(PPh3)4, Na2CO3) usually work. If you reverse it (3-bromopyridine + 2-pyridylboronic acid), the reaction will fail due to the instability of the 2-pyridyl boronate. Always make the most unstable heterocycle the electrophile (bromide) if possible.
Q: Why does my reaction work in DMF at 100°C but fails in Ethanol at 80°C? A: Solubility and Coordination. DMF is a coordinating solvent that can stabilize Pd intermediates, preventing "Pd Black" formation at high temperatures. Ethanol is a protic solvent; at 80°C, it can facilitate protodeboronation of your boronic acid. For high-temperature work, aprotic polar solvents (DMF, DMAc) are superior.
Q: I see "Homocoupling" (Ar-Ar) instead of Cross-coupling. Is temperature the cause? A: Indirectly. High temperature accelerates homocoupling if oxygen is present.
-
Fix: The root cause is usually Oxygen , not just temperature. At high T, oxidation of the boronic acid (channeled by Pd) is faster. rigorous degassing is required. Lowering T helps, but removing O2 is the cure.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: A Kinetic and Mechanistic Study. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Leadbeater, N. E., & Marco, M. (2003). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 5(21), 3919–3922. Link
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
assessing the purity of synthesized 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde
Technical Assessment Guide: Purity Analysis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde
Executive Summary
This compound (CAS: 1119449-35-2) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for anti-inflammatory and oncology therapeutics.[1] Its reactivity, driven by the electrophilic aldehyde and the halogenated aromatic ring, makes it susceptible to specific degradation pathways—primarily oxidation to the corresponding carboxylic acid (3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid).
This guide objectively compares three purity assessment methodologies. While HPLC-UV remains the industry standard for trace impurity profiling, Quantitative NMR (qNMR) is identified here as the superior method for absolute purity determination of synthesized batches where a certified reference standard of the analyte is unavailable.
Comparative Performance Matrix
The following data summarizes the operational performance of the three primary assessment methods for this specific aldehyde.
| Feature | Method A: HPLC-UV | Method B: qNMR ( | Method C: Melting Point |
| Primary Utility | Trace impurity profiling (0.05% level) | Absolute purity quantification | Quick identity & bulk crystallinity check |
| Reference Standard | Required (Must be >99% pure) | Not Required (Uses Internal Std) | N/A |
| Specificity | High (Separates regioisomers) | High (Structural confirmation) | Low (Depressed by any impurity) |
| Detection Limit (LOD) | ~0.02 µg/mL | ~1 mg/mL (Intrinsic limitation) | N/A |
| Sample Destructive? | No (Recoverable via Prep-HPLC) | No (Recoverable) | Yes |
| Critical Limitation | Requires response factor calculation | Lower sensitivity for trace impurities | Subjective; misses amorphous impurities |
Strategic Decision Logic
The following decision tree illustrates the recommended workflow for assessing a newly synthesized batch.
Caption: Workflow prioritization based on reference standard availability and physical state.
Deep Dive: Method Protocols & Analysis
Method A: HPLC-UV (The Routine Standard)
Objective: To detect trace organic impurities, specifically the carboxylic acid oxidation product and regioisomers.
-
Why it works: The bromophenyl and isoxazole rings provide strong UV absorption at 254 nm.
-
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient elution.
-
Solvent A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape).
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (primary) and 280 nm.
-
-
Critical Quality Attribute (CQA): The aldehyde peak usually elutes after the carboxylic acid impurity (which is more polar) but before the less polar 4-bromobenzaldehyde starting material.
-
Self-Validation:
-
Resolution (Rs): Must be >1.5 between the main peak and nearest impurity.
-
Tailing Factor: Must be <1.2 to ensure no column interaction.
-
Method B: Quantitative NMR (qNMR) (The Absolute Standard)
Objective: To determine the absolute weight-percent purity (potency) without a reference standard of the aldehyde itself.
-
Why it works: The aldehyde proton (-CHO) appears as a distinct singlet downfield (~9.8–10.0 ppm), completely separated from the aromatic region (7.0–8.0 ppm) and the methyl group (~2.5 ppm).
-
Internal Standard (IS) Selection:
-
Maleic Acid: Singlet at ~6.3 ppm. (Ideal: does not overlap with aldehyde or aromatics).
-
Dimethyl Sulfone (DMSO2): Singlet at ~3.0 ppm.
-
-
Protocol:
-
Weighing: Accurately weigh ~10 mg of sample (
) and ~5 mg of Internal Standard ( ) into the same vial using a metrological microbalance (readability 0.001 mg). -
Solvent: Dissolve in 0.6 mL DMSO-
(ensures solubility of both components). -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation Delay (D1): Must be
(typically 30–60 seconds) to ensure full magnetization recovery. This is the most common failure point in qNMR. -
Scans: 16–32 (sufficient for S/N > 150).
-
-
-
Calculation:
Wherengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display"> =Integral area, =Number of protons, =Molar mass, =Mass weighed, =Purity.[2][3][4][5][6][7][8][9][10][11][12]
Method C: Melting Point (The Quick Check)
Objective: Rapid confirmation of crystallinity and identity.
-
Target Range: 99–105 °C [1].[1]
-
Interpretation: A range >2°C indicates solvent occlusion or significant impurity. A sharp point <99°C suggests eutectic formation with starting materials.
Synthesis Impurity Profile
Understanding what contaminates the sample is as important as the method used to detect it.
Caption: Common impurity genesis in isoxazole aldehyde synthesis.
-
Regioisomerism: The formation of the 3,5-disubstituted vs. 5,3-disubstituted isoxazole is controlled by reaction conditions (pH and solvent). HPLC is required to distinguish these, as their NMR spectra are very similar (differing slightly in chemical shift of the methyl/aromatic protons).
-
Oxidation: Aldehydes oxidize to acids. The presence of a broad "hump" in the proton NMR around 11-13 ppm indicates carboxylic acid contamination.
References
-
Chem-Impex International. "this compound Product Data." Chem-Impex Catalog. Accessed October 2023.[6] Link
-
Sigma-Aldrich. "Quantitative NMR (qNMR) Technical Guide." MilliporeSigma Technical Library. Accessed October 2023.[6] Link
-
Bhat, S. et al. "Head-to-Head Comparison of HPLC vs. qNMR for Quantitative Analysis." Journal of Pharmaceutical and Biomedical Analysis (Cited via NIH), 2023. Link
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR) in Pharmaceutical Analysis." Emery Pharma Technical Blog, 2024. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3) [pubchemlite.lcsb.uni.lu]
- 4. enovatia.com [enovatia.com]
- 5. mdpi.com [mdpi.com]
- 6. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 9. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. emerypharma.com [emerypharma.com]
Spectroscopic Comparison of Isoxazole-4-Carboxaldehyde Isomers: A Technical Guide
The following guide provides an in-depth spectroscopic comparison of isoxazole-4-carboxaldehyde and its regioisomers. It is designed for researchers in medicinal chemistry and structural biology, focusing on practical identification and differentiation.
Executive Summary
Isoxazole-carboxaldehydes serve as critical pharmacophores in the synthesis of immunomodulators (e.g., Leflunomide analogs) and COX-2 inhibitors (e.g., Valdecoxib). Differentiating the 4-carboxaldehyde isomer from its 3- and 5- counterparts is a frequent challenge in synthetic workflows, particularly during cyclization reactions where regioselectivity varies by condition.
This guide delineates the specific spectroscopic signatures (
Structural Logic & Nomenclature
The isoxazole ring consists of an oxygen atom at position 1 and a nitrogen atom at position 2. The chemical environment of the ring protons changes drastically based on the position of the electron-withdrawing formyl (-CHO) group.
-
Isoxazole-4-carboxaldehyde (Target): Formyl group at C4. Protons at C3 and C5.
-
Isoxazole-3-carboxaldehyde: Formyl group at C3. Protons at C4 and C5.
-
Isoxazole-5-carboxaldehyde: Formyl group at C5. Protons at C3 and C4.
Diagram: Isomer Structural Analysis
Figure 1: Structural relationship and primary NMR differentiation logic for isoxazole carboxaldehydes.
Spectroscopic Characterization
The identification relies on the "push-pull" electronic effects of the heteroatoms (O1, N2) and the formyl group.
Comparative H NMR Data
The most distinct feature of the 4-isomer is the absence of vicinal coupling between the remaining ring protons, resulting in two distinct singlets. In contrast, the 3- and 5-isomers display doublet patterns due to H4-H5 or H3-H4 coupling.
| Feature | Isoxazole-4-carboxaldehyde | Isoxazole-3-carboxaldehyde | Isoxazole-5-carboxaldehyde |
| Aldehyde (-CHO) | |||
| Ring Proton A | H5: | H5: | H3: |
| Ring Proton B | H3: | H4: | H4: |
| Coupling ( | None (Singlets) | ||
| Key Diagnostic | Two downfield singlets.[1][2][3][4] | H4 is significantly upfield. | H4 is significantly upfield. |
Expert Insight: In the 4-isomer, both H3 and H5 are adjacent to the electron-withdrawing formyl group and the heteroatoms, pushing both signals downfield (>8.0 ppm). In the 3- and 5-isomers, the H4 proton is "beta" to the heteroatoms and appears significantly upfield (6.5–7.5 ppm), making it the easiest marker for impurity detection.
C NMR Shifts
The carbon chemical shifts provide confirmation, particularly the position of the formyl carbon and the C4 ring carbon.
-
Carbonyl (C=O):
184.0 – 190.0 ppm. -
C5 (O-adjacent): Most deshielded ring carbon (
160–170 ppm). -
C4 (Target): In the 4-isomer, C4 is substituted and shifts to
115–120 ppm. In the 3- and 5-isomers, the unsubstituted C4 (CH) resonates at 105–110 ppm.
Infrared Spectroscopy (IR)
While less specific for isomer differentiation than NMR, IR confirms the functional group environment.
-
C=O Stretch:
(Conjugated aldehyde). -
C=N Stretch:
(Ring breathing). -
Differentiation: The 4-isomer often shows a slightly lower frequency C=O stretch compared to the 3-isomer due to more effective cross-conjugation with the N=C-O system.
Experimental Protocol: Synthesis & Purification
Note: This protocol describes the Vilsmeier-Haack formylation, which selectively yields the 4-isomer.
Workflow Diagram
Figure 2: Vilsmeier-Haack synthesis pathway for selective 4-formylation.
Step-by-Step Methodology
-
Reagent Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add POCl
(2.5 eq). Stir for 30 minutes to form the Vilsmeier salt (white precipitate may form). -
Addition: Add the isoxazole substrate (1.0 eq) dissolved in minimal DMF.
-
Reaction: Heat the mixture to 80–90°C. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The aldehyde spot will be UV active and stain with DNP (yellow/orange).
-
Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated Sodium Acetate (NaOAc) or NaHCO
to pH 7–8. Crucial: Acidic workup may degrade the isoxazole ring. -
Purification: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over Na
SO . Concentrate in vacuo. -
Validation: Acquire
H NMR in CDCl . Look for the diagnostic singlet at ~10.0 ppm and the absence of doublets in the aromatic region.
Stability & Handling
-
Oxidation Sensitivity: Isoxazole-4-carboxaldehydes are prone to oxidation to the corresponding carboxylic acid (Isoxazole-4-carboxylic acid) upon prolonged exposure to air.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
References
-
Isoxazole Ring Chemistry & NMR Data
-
Synthesis & Reactivity
-
Beilstein Journal of Organic Chemistry. Lewis acid-promoted direct synthesis of isoxazole derivatives. Available at: [Link]
-
-
Spectroscopic Tables
-
Drug Development Context
Sources
- 1. Isoxazole(288-14-2) 1H NMR [m.chemicalbook.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. staff.najah.edu [staff.najah.edu]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Catalyst Gauntlet: A Comparative Guide to Suzuki Coupling of Bromophenylisoxazoles for Accelerated Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the synthesis of complex biaryl and heteroaryl structures is a cornerstone of innovation. Among the vast arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands as a titan for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] The phenylisoxazole moiety, a privileged scaffold in numerous pharmacologically active compounds, frequently requires such coupling strategies for its elaboration. However, the choice of catalyst for the Suzuki coupling of bromophenylisoxazoles is not a one-size-fits-all decision. It is a critical parameter that dictates reaction efficiency, yield, and ultimately, the pace of your research.
This guide provides an in-depth, objective comparison of various catalytic systems for the Suzuki coupling of bromophenylisoxazoles. We will dissect the performance of common palladium and nickel catalysts, elucidate the profound impact of ligand selection, and provide actionable, data-supported insights to empower you to make the most informed decisions in your synthetic endeavors.
The Contenders: Palladium vs. Nickel Catalysis
The Suzuki-Miyaura reaction has been traditionally dominated by palladium catalysts.[2] However, the landscape is evolving, with nickel-based systems emerging as a cost-effective and often highly reactive alternative.[3]
Palladium Catalysts: The Established Workhorses
Palladium complexes are the go-to catalysts for many chemists due to their well-understood reactivity and broad commercial availability. For the coupling of heteroaryl bromides, several palladium sources have proven effective.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): Often the first choice for its versatility, Pd(PPh₃)₄ is a reliable catalyst for a wide range of Suzuki couplings.[1] However, it can sometimes require higher temperatures and longer reaction times.[4]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This catalyst often exhibits superior performance, especially for more challenging substrates. The bidentate dppf ligand enhances the stability and reactivity of the catalytic species.[5]
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂): Another common palladium source, it often requires in situ reduction to the active Pd(0) species.
Nickel Catalysts: The Challenger on the Rise
Driven by the desire for more sustainable and economical processes, nickel catalysis has gained significant traction.[3] Machine learning analyses have even suggested that nickel can outperform palladium in certain Suzuki-Miyaura reactions, particularly with more challenging electrophiles.[6]
-
Nickel(II) chloride-based pre-catalysts (e.g., NiCl₂(PCy₃)₂): These air-stable pre-catalysts, when combined with suitable phosphine ligands, offer a powerful system for the coupling of aryl and heteroaryl halides.[7]
-
"Naked Nickel" Catalysts: Recent advancements have introduced ligand-free nickel catalyst systems that show remarkable activity in heteroaryl-heteroaryl couplings, simplifying the reaction setup.[8][9]
The Power of the Ligand: More Than Just a Spectator
The choice of phosphine ligand is arguably as critical as the metal center itself. The ligand modulates the electronic properties and steric environment of the catalyst, profoundly influencing the rates of oxidative addition and reductive elimination—key steps in the catalytic cycle.[10]
-
Triphenylphosphine (PPh₃): A standard, relatively inexpensive ligand. While effective, catalysts bearing PPh₃ may exhibit lower turnover numbers compared to those with more sophisticated ligands.[11]
-
Bulky, Electron-Rich Phosphines (e.g., dppf, XPhos, SPhos): These ligands, often from the dialkylbiarylphosphine family, have revolutionized palladium-catalyzed cross-coupling reactions. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition, leading to more efficient catalysis, especially for hindered substrates.[12][13][14]
Head-to-Head Comparison: Performance Data for Suzuki Coupling of Heteroaryl Bromides
To provide a clear comparison, the following table summarizes typical performance data for various catalytic systems in the Suzuki coupling of heteroaryl bromides with arylboronic acids, serving as a model for bromophenylisoxazole substrates.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 60-85 | [1] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [5] |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O | 80 | 0.17 | >95 | [15] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 81-98 | [7] |
| "Naked Nickel" | K₃PO₄ | DMA | 60 | 16 | Moderate to High | [8] |
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the Suzuki coupling of a generic bromophenylisoxazole with an arylboronic acid using a Pd(dppf)Cl₂ catalyst system.
Materials:
-
Bromophenylisoxazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromophenylisoxazole, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed DME and water (typically a 4:1 to 10:1 ratio of DME:water). The reaction mixture should be stirred to ensure proper mixing.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Mechanistic Insights: The Suzuki Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow Diagram
Figure 2. A streamlined workflow for performing the Suzuki coupling reaction.
Conclusion: Making the Right Choice for Your Research
The selection of a catalyst system for the Suzuki coupling of bromophenylisoxazoles is a multifaceted decision. For routine couplings with readily available starting materials, traditional palladium catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ offer a high probability of success. When dealing with more challenging, sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is highly recommended.
For laboratories focused on process optimization, cost-reduction, and sustainability, exploring nickel-based catalytic systems is a worthwhile endeavor. While they may require more optimization for specific substrates, the potential benefits are substantial.
Ultimately, the optimal catalyst is the one that provides a reliable, efficient, and reproducible route to your target molecules. By understanding the interplay between the metal center, ligand, and reaction conditions, and by leveraging the comparative data presented here, you are well-equipped to accelerate your research and unlock new frontiers in drug discovery.
References
- Imran, H.M., Rasool, N., Kanwal, I., Hashmi, M.A., Altaf, A.A., Ahmed, G., Malik, A., Kausar, S., Khan, S.U.D., & Ahmad, A. (Year). Synthesis of halogenated [1, 1′-biphenyl]-4-yl benzoate and [1, 1′]. Journal Name, Volume(Issue), pages. [Link to be provided]
-
(2025). Test experiments for optimization of the Suzuki-Miyaura coupling reactions. ResearchGate. [Link]
-
Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ResearchGate. [Link]
-
(Year). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry. [Link]
-
(2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. [Link]
-
(Year). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
(Year). “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. ResearchGate. [Link]
-
(Year). Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. ChemRxiv. [Link]
-
(Year). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
(2019). What's the role of the phosphine ligand in Suzuki couplings?. Reddit. [Link]
-
(2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?. ResearchGate. [Link]
-
(2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]
-
(2025). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
(Year). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. PMC. [Link]
-
(2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]
-
(2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology. [Link]
-
(Year). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]
-
(2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. NSF Public Access Repository. [Link]
-
(Year). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Thieme. [Link]
-
(2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]
-
(Year). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
(Year). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
(2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
-
(Year). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Joshaghani, M., et al. (Year). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool. [Link]
-
(2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. [Link]
-
(Year). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde proper disposal procedures
Part 1: Executive Safety Directive
Immediate Action Required: Do NOT dispose of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde (CAS: 100367-69-5 or related derivatives) via municipal drainage, evaporation, or general trash.[1]
This compound contains a halogenated aromatic system (bromine) and a reactive aldehyde moiety. It must be segregated into the Halogenated Organic Waste stream. Failure to segregate this compound from non-halogenated solvents can result in significant disposal surcharges and potential regulatory fines under RCRA (Resource Conservation and Recovery Act) guidelines due to the requirement for specialized incineration scrubbers.
Part 2: Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand why specific protocols are necessary. We analyze the molecule by its functional groups to determine the disposal logic.
| Functional Group | Hazard Characteristic | Disposal Implication |
| Aryl Bromide (Ar-Br) | Halogenated Waste: When incinerated, generates Hydrogen Bromide (HBr), a corrosive gas.[1] | CRITICAL: Must go to a facility with HBr scrubbers.[1] Never mix with non-halogenated waste (e.g., pure acetone/ethanol) as it contaminates the entire volume, raising disposal costs by ~30-50%. |
| Aldehyde (-CHO) | Reactivity: Susceptible to autoxidation to carboxylic acids; reactive with strong oxidizers and amines.[1] | STABILITY: Ensure waste containers are air-tight to prevent peroxide/acid formation.[1] Do not mix with Nitric Acid or Peroxides (explosion risk). |
| Isoxazole Ring | Nitrogen Heterocycle: Combustible; releases Nitrogen Oxides (NOx) upon combustion.[1] | INCINERATION: High-temperature incineration is required to fully mineralize the nitrogen content.[1] |
Part 3: Pre-Disposal Stabilization & Segregation
Before moving the material to the central waste area, the researcher must stabilize the compound at the bench level.
A. Solid Waste (Pure Substance)
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential corrosion from hydrolysis byproducts.
-
Labeling: Mark the container immediately as "Hazardous Waste - Solid, Halogenated."
-
Sealing: Ensure the lid is Teflon-lined to prevent organic vapor leaching.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
If the aldehyde is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate):
-
Compatibility Check: Ensure no oxidizing agents (Hydrogen Peroxide, KMnO4) are present in the solution.
-
Protocol: If oxidizers were used, quench the solution with a mild reducing agent (e.g., Sodium Bisulfite) and test with starch-iodide paper before bottling.
-
-
pH Check: Ensure the waste solution is neutral (pH 6-8). Acidic conditions can accelerate the decomposition of the isoxazole ring.
Part 4: Waste Stream Decision Logic (Visualized)
The following diagram outlines the decision-making process for segregating this specific compound to ensure regulatory compliance.
Figure 1: Decision tree for segregating this compound waste. Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute mandates disposal in the Halogenated stream.
Part 5: Detailed Disposal Protocol
Step 1: Waste Characterization (RCRA)
While this specific compound is not typically P-listed or U-listed by name (unless part of a specific discarded commercial formulation), it exhibits characteristics that require regulation:
-
Toxicity: Treat as toxic (due to the halogenated aromatic moiety).
-
Ignitability: If in a flammable solvent (Flash point < 60°C).[2]
-
Corrosivity: Unlikely unless in acidic solution.
Operational Designation: Halogenated Organic Waste
Step 2: Packaging and Accumulation
-
Select Container: Use a dedicated waste carboy (typically blue or white polyethylene) designated for Halogenated Solvents.
-
Fill Limit: Never fill beyond 90% capacity to allow for thermal expansion and headspace pressure from aldehyde vapor.
-
Secondary Containment: Place the carboy in a polyethylene tray capable of holding 110% of the container's volume.
Step 3: Labeling Requirements
The label must be legible and include the following data points to ensure the disposal vendor (e.g., Veolia, Clean Harbors) treats it correctly:
| Field | Entry |
| Chemical Name | This compound |
| Constituents | Bromine (Organic), Aldehyde |
| Hazards | Irritant, Toxic, Combustible |
| Date | [Start Date of Accumulation] |
| Generator | [Lab Name / PI Name] |
Step 4: Final Handoff
Contact your Environmental Health & Safety (EH&S) department.[3] Do not transport the waste yourself to the central accumulation area if it exceeds 5 gallons (20L) or if your facility protocols require pickup.
Part 6: Emergency Contingencies
Scenario: Accidental Spill (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is generated, use an N95 respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Cleanup: Scoop material into a waste jar. Wipe the surface with acetone, then soap and water. Dispose of all cleanup materials as Halogenated Solid Waste .
Scenario: Accidental Spill (Liquid)
-
Ventilation: Immediately turn on fume hoods and open windows if safe.
-
Absorbent: Use a universal spill pad or vermiculite. Do not use paper towels if the solvent is an oxidizer mixture (fire risk).
-
Disposal: Place soaked absorbents into a heavy-duty plastic bag, seal, and label as hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[2] [Link][1]
-
Princeton University EHS. (2022). Waste Removal and Waste Streams Guide.[3][Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
